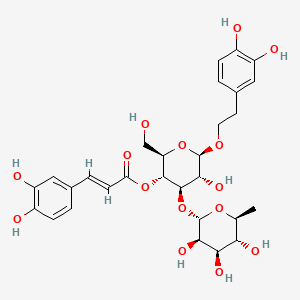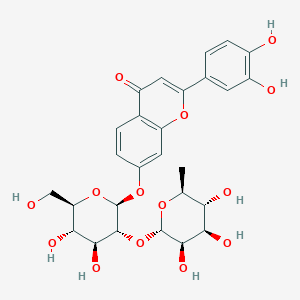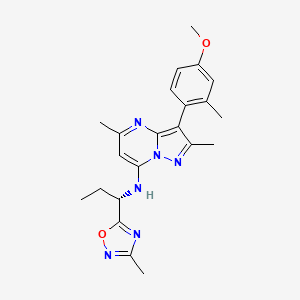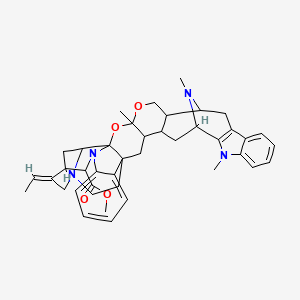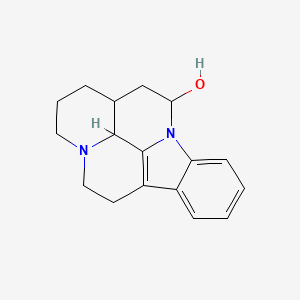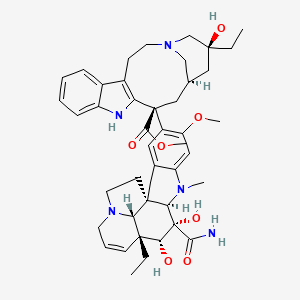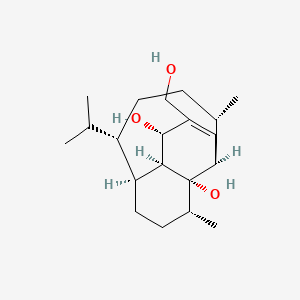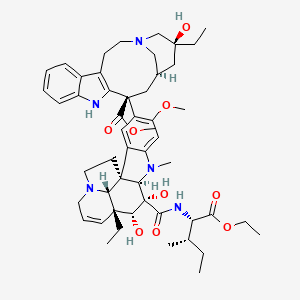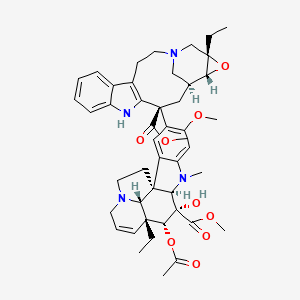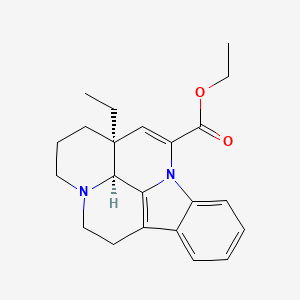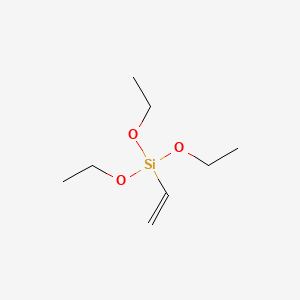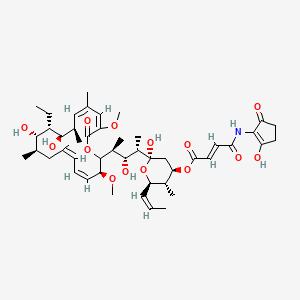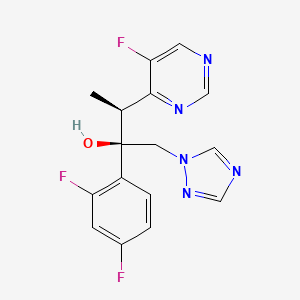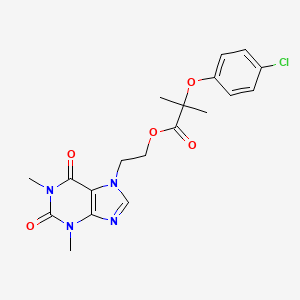
Etofylline clofibrate
Übersicht
Beschreibung
Etofylline clofibrate, also known as Etofibrate, is a fibrate produced by the combination of clofibrate ester linked to niacin . These components separate in the body slowly, allowing for pharmacokinetics similar to controlled-release formulations . It is used for the treatment of various types of hyperlipidemia and the resulting hyperuricemia .
Synthesis Analysis
The synthesis of Etofylline clofibrate involves the suspension of 2- (p-chlorophenoxy)isobutyric acid and 7-hydroxyethyltheophylline together in xylene .Molecular Structure Analysis
Etofylline clofibrate has a molecular formula of C19H21ClN4O5 and a molecular weight of 420.85 . It contains a total of 52 bonds, including 31 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), 1 ether (aromatic), and 1 Imidazole .Chemical Reactions Analysis
Etofylline clofibrate is practically insoluble in water at pH values ranging from 2 to 7.4 and in human serum . A very low dissolution rate of the drug from the capsule preparation was found in artificial gastric and intestinal fluid, along with little cleavage to the individual components clofibric acid and etofylline .Physical And Chemical Properties Analysis
Etofylline clofibrate has a melting point of 133-135°C and a boiling point of 615.8±65.0 °C . Its density is 1.3758 (rough estimate) and refractive index is 1.6500 (estimate) . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen
-
Application in Biological Trace Element Research
- Field : Biological Trace Element Research .
- Summary : Etofylline Clofibrate, specifically Clofibrate, a Peroxisome Proliferator–Activated Receptor-Alpha (PPARα) Agonist, has been studied for its molecular mechanisms of action against Sodium Fluoride–Induced Toxicity .
- Methods : The study involved forty male Wistar rats which were randomly grouped into four groups of ten rats each. The groups were control, sodium fluoride (NaF; 300 ppm) only, NaF plus clofibrate (250 mg/kg) and NaF plus lisinopril (10 mg/kg), respectively, for 7 days .
- Results : Treatment of rats with clofibrate reduced oxidative stress, improved antioxidant status, lowered high blood pressure through the inhibition of angiotensin-converting enzyme activity, mineralocorticoid receptor over-activation, and abrogated testicular apoptosis .
-
Application in Biopharmaceutics
- Field : Biopharmaceutics .
- Summary : Etofylline Clofibrate has been evaluated for its biopharmaceutic properties .
- Methods : The biopharmaceutic criteria of Duolip and its active principle, 1- (theophyllin-7-yl)-ethyl-2- [2- (p-chlorophenoxy)-2-methylpropionate] (etofylline clofibrate, ML 1024), were described .
- Results : ML 1024 was found to be practically insoluble in water at pH values ranging from 2 to 7.4 and in human serum .
-
Application in Thrombosis and Platelet Function Research
-
Application in Treatment of Hyperlipidemia
-
Application in Pharmacokinetics
- Field : Pharmacokinetics .
- Summary : The metabolism and pharmacokinetics of Etofylline Clofibrate were evaluated in 7 healthy volunteers after oral administration of 2 Duolip capsules (equivalent to 500 mg of Etofylline Clofibrate) .
- Methods : The pharmacokinetic parameters of the metabolites were evaluated by incubating them with lipase and human serum . The average values found were: the invasion half-life of clofibric acid was 1 h 4 min, while that of etophylline was 1 h 52 min . The maximum concentrations were 22.75 µg/mL for clofibric acid and 6.57 µg/mL for etophylline about 4 hours later . The elimination half-life was 12.12 h for clofibric acid and 4.33 h for etophylline .
- Results : 20 mg of clofibric acid and 15.7 mg of etophylline were excreted in the urine within 8 h . The elimination process was not finished after 8 hours .
-
Application in Treatment of Sodium Fluoride–Induced Toxicity
-
Application in Cardiovascular Diseases
-
Application in Respiratory Diseases
-
Application in Experimental Thrombus Formation and Prostacyclin Activation
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)17(26)28-10-9-24-11-21-15-14(24)16(25)23(4)18(27)22(15)3/h5-8,11H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAKGJDISSNVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023032 | |
| Record name | Etofylline clofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Etofylline clofibrate | |
CAS RN |
54504-70-0 | |
| Record name | Theofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54504-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theofibrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054504700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THEOFIBRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etofylline clofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etofylline clofibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THEOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14UH1JQP6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


